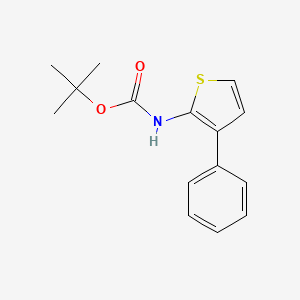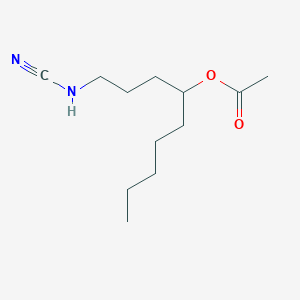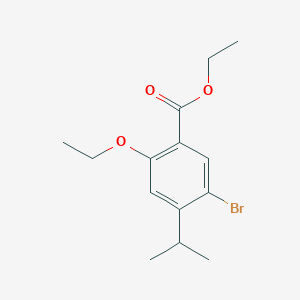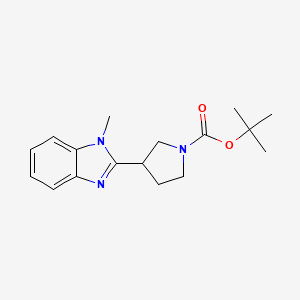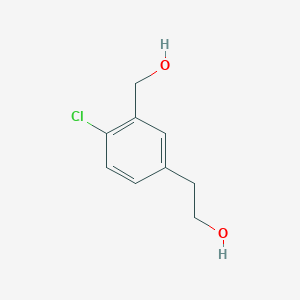![molecular formula C8H9N3O2 B8623556 Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-](/img/structure/B8623556.png)
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- is an organic compound with the molecular formula C8H9N3O2. It is a derivative of urea and contains a hydroxyphenyl group attached to a methylideneamino moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- typically involves the reaction of 4-hydroxybenzaldehyde with urea in the presence of a suitable catalyst. The reaction is carried out under mild conditions, often at room temperature, and may require a solvent such as ethanol to facilitate the reaction. The product is then purified through recrystallization .
Industrial Production Methods
Industrial production methods for Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. Continuous flow reactors and automated systems may be employed to enhance efficiency and consistency .
Análisis De Reacciones Químicas
Types of Reactions
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The imine group can be reduced to form amine derivatives.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Alkylated or acylated derivatives.
Aplicaciones Científicas De Investigación
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It has potential as a biochemical probe for studying enzyme mechanisms.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mecanismo De Acción
The mechanism of action of Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- involves its interaction with specific molecular targets. For example, it can inhibit the activity of certain enzymes by binding to their active sites. This interaction can disrupt the normal function of the enzyme, leading to various biological effects. The compound may also interact with cellular pathways involved in cell proliferation and apoptosis .
Comparación Con Compuestos Similares
Similar Compounds
[(4-(Diethylamino)phenyl)methylideneamino]urea: Similar structure but with a diethylamino group instead of a hydroxy group.
2-Amino-4-phenylthiazole derivatives: These compounds also contain urea or amide functionalities and have similar biological activities.
Uniqueness
Hydrazinecarboxamide,2-[(4-hydroxyphenyl)methylene]- is unique due to its specific combination of a hydroxyphenyl group and a methylideneamino moiety. This structure imparts distinct chemical and biological properties, making it valuable for various applications .
Propiedades
Fórmula molecular |
C8H9N3O2 |
|---|---|
Peso molecular |
179.18 g/mol |
Nombre IUPAC |
[(4-hydroxyphenyl)methylideneamino]urea |
InChI |
InChI=1S/C8H9N3O2/c9-8(13)11-10-5-6-1-3-7(12)4-2-6/h1-5,12H,(H3,9,11,13) |
Clave InChI |
VDPCABXJOAHHDE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1C=NNC(=O)N)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 4-[(phenoxycarbonyl)amino]piperidine-1-carboxylate](/img/structure/B8623480.png)
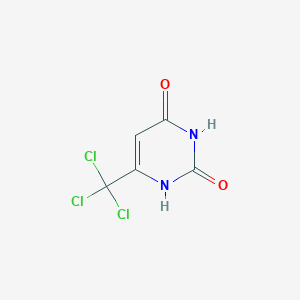
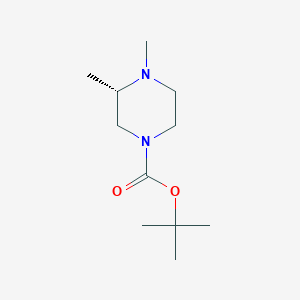
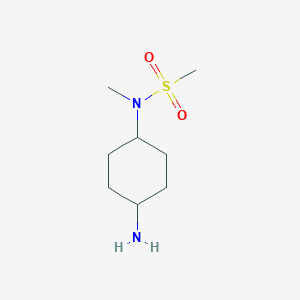
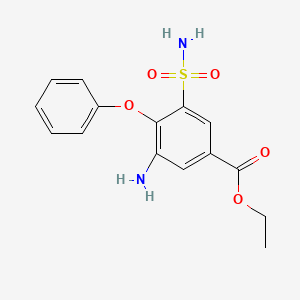
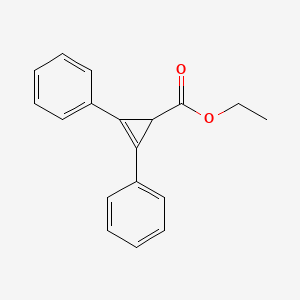
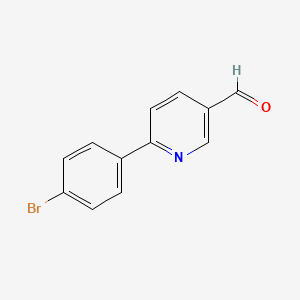
![1-[4-(Trifluoromethyl)phenyl]butan-1-amine](/img/structure/B8623531.png)
